IT-901

Übersicht

Beschreibung

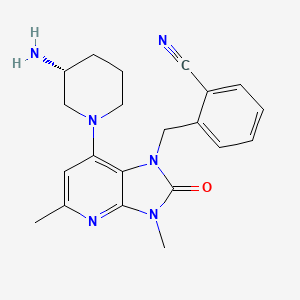

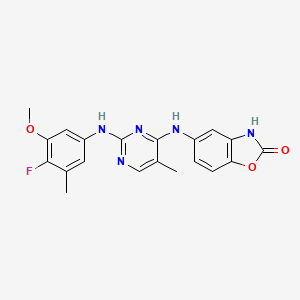

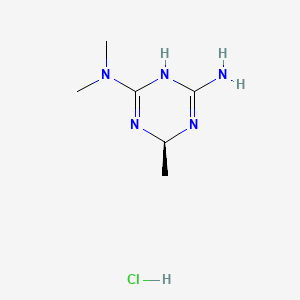

IT-901 is an orally active and potent inhibitor of the NF-κB subunit c-Rel. Its chemical structure is that of a bioactive naphthalenethiobarbiturate derivative. Notably, this compound has demonstrated potential for human lymphoid tumors and may ameliorate graft-versus-host disease (GVHD) .

Vorbereitungsmethoden

Synthetic Routes: Unfortunately, specific synthetic routes for IT-901 are not widely documented in the available literature. it is synthesized through chemical processes involving naphthalene and thiobarbituric acid derivatives.

Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Research and development in this area are ongoing.

Analyse Chemischer Reaktionen

Reaktivität: IT-901 interagiert mit dem NF-κB-Signalweg und zielt dabei speziell auf die c-Rel-Untereinheit ab. Es hemmt die DNA-Bindung von c-Rel mit einem IC50 von 3 μM und die DNA-Bindung von NF-κB mit einem IC50 von 0,1 μM .

Häufige Reagenzien und Bedingungen: Die genauen Reagenzien und Bedingungen, die bei der Synthese von this compound verwendet werden, sind proprietär. Seine Bioaktivität deutet auf die Beteiligung von nukleophilen Substitutionsreaktionen und möglicherweise oxidativen Prozessen hin.

Hauptprodukte: this compound hemmt in erster Linie die Aktivität von c-Rel, das eine entscheidende Rolle bei Immunantworten und Entzündungen spielt. Durch die Störung der DNA-Bindung von c-Rel kann this compound die nachgeschaltete Genexpression modulieren.

Wissenschaftliche Forschungsanwendungen

IT-901 hat in verschiedenen wissenschaftlichen Bereichen Interesse geweckt:

Krebsforschung: Sein Potenzial für humane lymphatische Tumoren macht es in der Onkologieforschung relevant.

Immunologie: Aufgrund seiner Auswirkungen auf die NF-κB-Signalgebung kann this compound Immunantworten und Autoimmunerkrankungen beeinflussen.

Transplantationsmedizin: Sein Potenzial zur Linderung von GVHD ist für Transplantatempfänger von Bedeutung.

5. Wirkmechanismus

Der Mechanismus von this compound beinhaltet die Hemmung von c-Rel, einem Transkriptionsfaktor innerhalb der NF-κB-Familie. Durch die Störung der DNA-Bindung von c-Rel moduliert es die Genexpression, die mit Entzündungen, Zellüberleben und Immunantworten zusammenhängt.

Wirkmechanismus

IT-901’s mechanism involves inhibiting c-Rel, a transcription factor within the NF-κB family. By disrupting c-Rel’s DNA binding, it modulates gene expression related to inflammation, cell survival, and immune responses.

Vergleich Mit ähnlichen Verbindungen

Obwohl die Einzigartigkeit von IT-901 in seiner spezifischen Zielsetzung von c-Rel liegt, gibt es andere NF-κB-Inhibitoren. Beispiele sind BAY 11-7082, Celastrol und Sulfasalazin.

Eigenschaften

IUPAC Name |

5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOPCCOYRKEHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B608062.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)

![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)